molecular formula C10H7Br2NO B102607 5,7-Dibromo-8-methoxyquinoline CAS No. 17012-49-6

5,7-Dibromo-8-methoxyquinoline

Cat. No. B102607
CAS RN: 17012-49-6
M. Wt: 316.98 g/mol
InChI Key: IJANXCJVULGZRF-UHFFFAOYSA-N
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Description

5,7-Dibromo-8-methoxyquinoline is a brominated derivative of 8-methoxyquinoline, a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The presence of bromine atoms at the 5 and 7 positions on the quinoline ring system adds to the complexity of its chemical behavior and reactivity.

Synthesis Analysis

The synthesis of compounds related to 5,7-Dibromo-8-methoxyquinoline often involves cyclization reactions and various functional group transformations. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, a compound structurally related to 5,7-Dibromo-8-methoxyquinoline, was achieved through a series of reactions starting from a dione and involving chlorination and treatment with ammonia . Similarly, methoxy-indolo[2,1-a]isoquinolines were synthesized via the Bischler-Napieralski reaction, reduction, cyclization, and dehydrogenation . These methods highlight the versatility of quinoline derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using spectroscopic methods and X-ray crystallography. For example, 5-ethoxymethyl-8-hydroxyquinoline was characterized using NMR and IR spectroscopy, and its crystal structure was determined to be orthorhombic with specific lattice parameters . Density Functional Theory (DFT) calculations are also employed to understand the geometry and electronic structure of these molecules, as seen in the comparative study of 5,7-dibromo-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline .

Chemical Reactions Analysis

The chemical reactivity of 5,7-Dibromo-8-methoxyquinoline can be inferred from studies on similar compounds. For instance, the 5,8-isoquinolinedione system has been shown to undergo 1,4-addition reactions with amines and Diels-Alder reactions, indicating potential reactivity at certain positions on the quinoline ring . The reactions of 8-methoxyquinoline with diorganotin dichlorides resulted in the formation of distannoxanes and organostannate salts, demonstrating the nucleophilic character of the methoxyquinoline .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,7-Dibromo-8-methoxyquinoline can be deduced from studies on related compounds. The vibrational spectra, molecular stability, and bond strength of 5,7-dibromo-8-hydroxyquinoline were investigated using NBO analysis, revealing insights into the effects of substituents on the vibrational frequencies and stability of the molecule . The electrochemical behavior of 5,8-isoquinolinediones was studied through Polarographic analysis, showing a correlation between half-wave potentials and substituent constants . Additionally, the chemosensory properties of a 5-chloro-8-methoxyquinoline derivative for cadmium detection suggest that functionalized quinolines can have specific interactions with metal ions .

Scientific Research Applications

Insights into 8-Hydroxyquinolines

5,7-Dibromo-8-methoxyquinoline falls under the broader class of 8-hydroxyquinoline derivatives, known for their significant biological activities. The modifications of 8-hydroxyquinoline have yielded potent drug molecules targeting various life-threatening diseases like cancer, HIV, and neurodegenerative disorders. These derivatives, including 5,7-Dibromo-8-methoxyquinoline, exhibit metal chelation properties, further augmenting their potential as drug candidates for diverse diseases (Gupta, Luxami & Paul, 2021).

Antioxidant Applications

The antioxidant property of 8-hydroxyquinoline derivatives, including 5,7-Dibromo-8-methoxyquinoline, is noteworthy. Studies have emphasized the significance of ethoxyquin, a close analogue, in protecting polyunsaturated fatty acids in fish meal from oxidation. The dynamics of these antioxidants, including their efficacy, and the transition of compounds like ethoxyquin into potent oxidation products, underline the potential of 5,7-Dibromo-8-methoxyquinoline in similar applications (de Koning, 2002).

Role in Metal Ion Detection and Chemical Sensing

The quinoline derivatives are known for their role in detecting metal ions. The introduction of various groups into 8-aminoquinoline molecules, a closely related compound, to create derivatives like 5,7-Dibromo-8-methoxyquinoline, has been a trend to enhance water solubility and cell membrane permeability. These derivatives are used as functional receptors for zinc ions, indicating their potential in environmental and biological applications as fluorescent sensors (Mohamad et al., 2021).

Safety And Hazards

The safety and hazards of 5,7-Dibromo-8-methoxyquinoline are not explicitly mentioned in the retrieved papers. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

The future directions of research on 5,7-Dibromo-8-methoxyquinoline could involve further exploration of its biological activities and potential applications in pharmaceutical chemistry . The target molecule exhibited IC 50 values (mg/mL) of 5.8, 17.6, 18.7, 5.4, 16.5, and >1000 against A549, FL, HeLa, HT29, MCF7, and Hep3B, respectively .

properties

IUPAC Name

5,7-dibromo-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2NO/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJANXCJVULGZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1N=CC=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445207
Record name 5,7-DIBROMO-8-METHOXYQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromo-8-methoxyquinoline

CAS RN

17012-49-6
Record name 5,7-DIBROMO-8-METHOXYQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
H Gershon, MW McNeil… - The Journal of Organic …, 1972 - ACS Publications
Electrophilic halogenation of 8-methoxyquinoline with elemental halogen and iV-halosuccinimide was studied and compared with that of 8-quinolinol. Monochlorination and …
Number of citations: 31 pubs.acs.org
S Ökten, O Çakmak, A Saddiqa, B Keskin… - Organic …, 2016 - acgpubs.org
Bromination of a series of 8-substituted quinolines was reinvestigated and specified for optimum yields and isolation conditions. Mono bromination of 8-hydroxyquinoline (2a) and 8-…
Number of citations: 14 www.acgpubs.org
S Okten, O Cakmak, S Tekin… - Letters in Drug Design & …, 2017 - ingentaconnect.com
Background: Brominated 8-hydroxy, 8-methoxy, 8-amino quinolines 5, 6, 8, 9 and novel cyano 8-hydroxyquinolines 11, 12 were evaluated in vitro for their anticancer effects on various …
Number of citations: 27 www.ingentaconnect.com
İ Çelik, S Ökten, M Akkurt, CC Ersanlı, O Çakmak… - IUCrData, 2017 - iucrdata.iucr.org
In the title compound, C10H7Br2NO, the methoxy C atom deviates from the quinoline ring system (rms deviation = 0.003 Å) by 1.204 (4) Å. In the crystal, C—H⋯O hydrogen bonds link …
Number of citations: 3 iucrdata.iucr.org
S Ökten - Journal of Chemical Research, 2019 - journals.sagepub.com
The synthesis and characterization of substituted (trifluoromethoxy, thiomethyl, and methoxy) phenyl quinolines is described. Dichlorobis(triphenylphosphine)palladium(II)-catalyzed …
Number of citations: 8 journals.sagepub.com
S Ökten, A Aydın, ÜM Koçyiğit, O Çakmak… - Archiv der …, 2020 - Wiley Online Library
A series of substituted quinolines was screened for their antiproliferative, cytotoxic, antibacterial activities, DNA/protein binding affinity, and anticholinergic properties by using the 3‐(4,5‐…
Number of citations: 31 onlinelibrary.wiley.com
F Trécourt, M Mallet, F Mongin, G Quéguiner - Synthesis, 1995 - thieme-connect.com
Reaction of phenyllithium with 7-bromo-8-methoxyquinoline, 5, 7-dibromo-8-methoxyquinoline and 5, 7-diiodo-8-metehoxyquinoline has been studied. Thus, bromine-lithium exchange …
Number of citations: 15 www.thieme-connect.com
N Yin, L Feng - Dyes and Pigments, 2015 - Elsevier
A novel π-conjugated polymer (PCQH) containing N-benzylcarbazole and 8-methoxyquinoline units has been successfully synthesized and characterized. The polymer possesses …
Number of citations: 24 www.sciencedirect.com
ÜM Koçyiğit, S Ökten, O Çakmak, G Burhan… - …, 2022 - Wiley Online Library
The aims of this study are to synthesize and characterize some new phenyl quinoline derivatives and to determine the activities of them and the recently prepared substituted phenyl …
T Iijima, S Kuroda, T Yamamoto - Macromolecules, 2008 - ACS Publications
Poly(aryleneethynylene)-type polymers containing 8-quinolinol (qH) units in their main chain were prepared via Pd-catalyzed polycondensation. They were first obtained as −SiMe 2 t …
Number of citations: 21 pubs.acs.org

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